Vinyl chloroformate
Description
Vinyl chloroformate (chemical formula: ClCOOCH=CH₂) is a reactive acylating agent widely employed in organic synthesis and industrial applications. Structurally, it consists of a chloroformate group (–OCOCl) bonded to a vinyl moiety (–CH=CH₂). This compound is highly electrophilic due to the electron-withdrawing effects of the carbonyl and chlorine groups, making it a versatile reagent for introducing vinyl carbonate or carbamate functionalities .
Key applications include:
- Solvolysis studies: Used to investigate reaction mechanisms (e.g., carbonyl-addition vs. ionization pathways) .
- N-Dealkylation: Efficiently cleaves tertiary amines in pharmaceuticals, achieving high yields (e.g., 90% in N-ethylpiperidine derivatization) .
- Protecting groups: Facilitates selective protection of hydroxyl groups in morphine derivatives, enabling synthesis of nalorphine and naloxone .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c1-2-6-3(4)5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLFROTZSIMBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29464-53-7 | |
| Record name | Carbonochloridic acid, ethenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29464-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID30199299 | |
| Record name | Vinyl chloroformate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30199299 | |
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Molecular Weight |
106.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Vinyl chloroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
45.5 [mmHg] | |
| Record name | Vinyl chloroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
5130-24-5 | |
| Record name | Ethenyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5130-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vinyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005130245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl chloroformate | |
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| Record name | Vinyl chloroformate | |
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| Record name | VINYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DJ5DDM7G9 | |
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Preparation Methods
Oxymercuration of Vinyl Acetate
A more recent two-step industrial method employs oxymercuration of vinyl acetate to enhance yield and reduce phosgene dependence . In the first step, vinyl acetate reacts with mercuric acetate in acetic acid to form an organomercury intermediate. Subsequent treatment with phosgene at 20–25°C produces VCF:
Reaction Conditions and Yield:
-
Catalyst: Mercuric acetate (Hg(OAc)₂)
-
Solvent: Acetic acid
Advantages:
-
Higher yield compared to pyrolysis.
-
Reduced thermal degradation risks.
Challenges:
-
Mercury toxicity necessitates stringent waste management.
-
Requires phosgene handling infrastructure.
Palladium-Catalyzed Carbonylation
A palladium-catalyzed method reported in US Patent 8,273,914 involves carbonylation of vinyltrimethoxysilane (VOTMS) with phosgene in adiponitrile solvent . The reaction proceeds at subzero temperatures to suppress polymerization:
Reaction Conditions and Yield:
-
Solvent: Adiponitrile
Key Parameters:
-
Adiponitrile stabilizes intermediates and prevents Pd aggregation.
-
tert-Butylhydroquinone (TBHQ) added post-reaction inhibits VCF polymerization .
Industrial Relevance:
-
High yield and mild conditions favor scalability.
-
Palladium recovery and reuse remain economic challenges.
Zinc-Mediated Coupling of Carbonyl Compounds
A patent-pending method (EP0283333B1) utilizes zinc powder to mediate reactions between carbonyl compounds (e.g., acetaldehyde) and phosgene . The process avoids mercury and achieves moderate yields:
Reaction Conditions and Yield:
Advantages:
-
Mercury-free and phosgene-efficient.
-
Compatible with diverse carbonyl substrates.
Drawbacks:
-
Longer reaction times (up to 24 hours).
-
Zinc chloride byproduct complicates purification.
Comparative Analysis of Preparation Methods
The table below summarizes key metrics for the four methods:
| Method | Catalyst | Temperature | Yield | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Pyrolysis of EGBC | None | 480°C | 30–40% | Moderate | High (phosgene use) |
| Oxymercuration | Hg(OAc)₂ | 20–25°C | 65–75% | High | Toxic mercury waste |
| Palladium-Catalyzed | Pd(OAc)₂ | -2°C to +2°C | 85.2% | High | Low (TBHQ additive) |
| Zinc-Mediated | Zn powder | 5–30°C | 50–60% | Moderate | Low (ZnCl₂ byproduct) |
Purification and Stabilization Techniques
Crude VCF is purified via fractional distillation under reduced pressure (68–69°C at 735 mmHg) . Stabilizers like 2,6-di-tert-butyl-p-cresol (0.5 wt%) are added to inhibit polymerization during storage . Analytical validation employs gas chromatography (GC) and infrared spectroscopy (IR), with characteristic peaks at 1780 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) .
Chemical Reactions Analysis
Solvolysis Reactions
Vinyl chloroformate undergoes solvolysis via dual mechanisms dependent on solvent properties:
-
Bimolecular carbonyl-addition : Dominates in nucleophilic solvents (e.g., ethanol, methanol).
-
Unimolecular ionization : Favored in ionizing solvents (e.g., fluoroalcohols).
Key Findings :
-
Specific solvolysis rates (k) for this compound exceed those of allyl chloroformate across all solvents (Table 1) .
-
Grunwald-Winstein analyses reveal sensitivities to solvent nucleophilicity (Nₜ) and ionizing power (Yₐᵢ):
Table 1: Solvolysis Rate Constants (×10⁻⁴ s⁻¹) at 25.0°C
| Solvent System | This compound | Allyl Chloroformate |
|---|---|---|
| 100% Ethanol | 1.42 | 0.29 |
| 80% Acetone/20% Water | 8.76 | 1.03 |
| 97% Hexafluoroisopropanol | 0.95 | 0.12 |
Substitution Reactions
This compound reacts with nucleophiles to form derivatives:
-
With amines : Produces carbamates via nucleophilic acyl substitution.
Example: Reaction with dioctylamine yields N-(2-methylpropen-1-yloxycarbonyl)dioctylamine (53% yield) . -
With alcohols : Forms carbonates.
Example: Ethanol reacts to generate ethyl vinyl carbonate .
Mechanistic Notes :
-
Reactivity enhanced by electron-withdrawing effects of the vinyl group (σ⁺ = 0.653) .
-
Steric effects from substituents influence reaction rates and product distributions .
Addition Reactions
The vinyl group participates in electrophilic additions:
-
Electrophilic olefin functionalization : Forms substituted chloroformates.
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Example: Reaction with bromine yields dibrominated derivatives .
Polymerization
This compound polymerizes under controlled conditions:
-
Forms poly(this compound), a precursor for amphiphilic polymers used in bacterial-resistant coatings .
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Stabilizers (e.g., tert-butylhydroquinone) prevent premature polymerization during synthesis .
Reactions with Metal Complexes
Interactions with transition metals highlight catalytic applications:
-
Ruthenium complexes : Cleave C(sp²)/O₂CR bonds, producing olefin metathesis catalysts (e.g., RuCl₂(CHMe)(PiPr₃)₂).
-
Osmium complexes : Form stable carbene species due to higher π-basicity compared to ruthenium.
Decomposition and Stability
Scientific Research Applications
Synthetic Organic Chemistry
Vinyl chloroformate serves as an important reagent in the synthesis of carbonates and carbamates. It reacts with alcohols and amines to produce vinyl carbonates and carbamates, which are crucial intermediates in organic synthesis.
- Reactions : The reactions typically involve nucleophilic attack on the carbonyl carbon of the chloroformate, leading to the formation of the corresponding products. The general reactions can be summarized as follows:
These reactions are advantageous due to their mild conditions and high yields, making this compound a preferred choice in synthetic pathways .
Pharmaceutical Applications
This compound is extensively used in medicinal chemistry for the synthesis of various pharmacologically active compounds. Its ability to selectively modify nitrogen-containing compounds has made it a valuable reagent for N-dealkylation processes.
- Case Study : Olofson's work demonstrated that this compound could efficiently N-demethylate alkaloids such as N-normorphine and N-norcodeine, achieving yields of 79% and 80%, respectively. This process highlights its utility in producing active pharmaceutical ingredients from their precursors without harsh conditions .
Agrochemical Production
In the agriculture sector, this compound is utilized for synthesizing pesticides and agrochemicals. Its role as an esterification and alkylation agent contributes to the development of compounds with enhanced efficacy.
- Market Dynamics : The growing demand for high-efficiency agrochemicals has driven the use of this compound in this sector. Its application helps in creating formulations that are more effective against pests while minimizing environmental impact .
Material Science
Recent studies have explored the use of this compound in material science, particularly in developing coatings and polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing properties such as resistance to bacteria.
- Innovative Applications : Research indicates that this compound can be used to create commercial bacterial-resistant amphiphilic polymers through surface coating technologies . This application is particularly relevant in healthcare settings where antimicrobial properties are critical.
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Synthetic Organic Chemistry | Used for synthesizing carbonates and carbamates | High yield, mild reaction conditions |
| Pharmaceuticals | N-dealkylation of alkaloids for drug synthesis | Selective modification without harsh conditions |
| Agrochemicals | Synthesis of pesticides and agrochemicals | Enhanced efficacy, reduced environmental impact |
| Material Science | Development of antimicrobial coatings and polymers | Improved resistance properties |
Mechanism of Action
Vinyl chloroformate can be compared with other chloroformates and vinyl compounds:
Methyl chloroformate: Similar in reactivity but lacks the vinyl group, making it less versatile in certain reactions.
Ethyl chloroformate: Also lacks the vinyl group and is primarily used in the synthesis of esters and carbamates.
Vinyl acetate: Contains a vinyl group but has an acetate ester instead of a chloroformate group, leading to different reactivity and applications.
Uniqueness: this compound’s combination of a vinyl group and a chloroformate group makes it uniquely reactive and versatile, allowing it to participate in a wide range of chemical reactions and making it valuable in various fields of research and industry.
Comparison with Similar Compounds
Key Findings :
- This compound reacts 5–10× faster than allyl chloroformate due to reduced π-conjugation in the vinyl group, which increases electrophilicity at the carbonyl carbon .
- In aqueous organic solvents (e.g., 70% HFIP), the rate trend is: vinyl > benzyl ≈ phenyl > isopropenyl > allyl .
Efficiency in N-Dealkylation Reactions
This compound outperforms other chloroformates in selective N-dealkylation of tertiary amines, critical in pharmaceutical synthesis :
| Compound | Yield in N-Ethylpiperidine Carbamate Formation | Selectivity for Tertiary Amines |
|---|---|---|
| This compound | 90% | High (minimal side reactions) |
| α-Chloroethyl chloroformate | 87% | Moderate |
| Other chloroformates | 10–34% | Low |
Structural Advantages :
- The vinyl group’s high electrophilicity and reduced steric bulk enable efficient attack on the amine’s lone pair .
- α-Chloroethyl chloroformate, while economical, requires additional HCl for salt formation, complicating purification .
Structural and Electronic Comparisons
- Allyl vs. Vinyl : The allyl group’s conjugation with the carbonyl reduces electrophilicity, whereas the vinyl group’s lack of conjugation enhances reactivity .
- Aromatic vs. Aliphatic : Phenyl and benzyl chloroformates rely on aromatic stabilization for ionization, while aliphatic derivatives (vinyl, allyl) favor bimolecular pathways .
- Steric Effects : Isopropenyl chloroformate’s methyl group hinders nucleophilic attack, slowing solvolysis .
Biological Activity
Vinyl chloroformate (VCF), a derivative of chloroformic acid, is primarily recognized for its role in organic synthesis. This compound is characterized by its electrophilic nature, which makes it a versatile acylating agent. However, its biological activity is less explored compared to its chemical applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its reactivity, potential toxicological effects, and applications in medicinal chemistry.
This compound is a colorless liquid with a pungent odor. Its structure consists of a vinyl group (C=C) and a carbonyl group (C=O) attached to a chlorine atom (Cl). This configuration leads to high electrophilicity, making it susceptible to nucleophilic attacks. The primary reactions involving this compound include:
- Acylation Reactions : It reacts with alcohols and amines to form vinyl carbonates and carbamates.
- Polymerization : It can be used as a monomer in the synthesis of polymers due to the presence of the vinyl group.
The following table summarizes the key reactions involving this compound:
| Reaction Type | Reactants | Products |
|---|---|---|
| Acylation | This compound + Alcohol | Vinyl carbonate |
| Acylation | This compound + Amine | Vinyl carbamate |
| Polymerization | This compound | Poly(this compound) |
Applications in Medicinal Chemistry
This compound has found applications in medicinal chemistry, particularly in the synthesis of bioactive compounds. For instance:
- N-Demethylation Reactions : this compound has been utilized as a reagent for N-demethylating alkaloids, enhancing their pharmacological properties .
- Synthesis of Bacterial-Resistant Polymers : Recent studies have highlighted its role in creating amphiphilic polymers that exhibit bacterial resistance .
Case Studies
- N-Demethylation of Alkaloids : In a study focusing on the N-demethylation process using this compound, researchers achieved significant yields of desired products while showcasing the compound's utility in modifying alkaloid structures for improved biological activity .
- Surface Coating Technologies : Research has demonstrated that this compound can be incorporated into surface coatings to develop materials that resist bacterial adhesion, which is crucial for medical devices and implants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
